3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
CAS No.: 1272771-49-9
Cat. No.: VC7331386
Molecular Formula: C12H13N3O3
Molecular Weight: 247.254
* For research use only. Not for human or veterinary use.
![3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid - 1272771-49-9](/images/structure/VC7331386.png)
Specification
CAS No. | 1272771-49-9 |
---|---|
Molecular Formula | C12H13N3O3 |
Molecular Weight | 247.254 |
IUPAC Name | 3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Standard InChI | InChI=1S/C12H13N3O3/c16-12(17)9-1-2-10-13-14-11(15(10)7-9)8-3-5-18-6-4-8/h1-2,7-8H,3-6H2,(H,16,17) |
Standard InChI Key | VECWKRNOHNUCCY-UHFFFAOYSA-N |
SMILES | C1COCCC1C2=NN=C3N2C=C(C=C3)C(=O)O |
Introduction
Chemical Identification and Structural Analysis
Molecular Characterization
3-(Oxan-4-yl)- triazolo[4,3-a]pyridine-6-carboxylic acid has the molecular formula C₁₂H₁₃N₃O₃ and a molecular weight of 247.25 g/mol . The IUPAC name explicitly defines the substituents: a triazolo[4,3-a]pyridine system with a carboxylic acid at position 6 and an oxan-4-yl group at position 3. The Smiles notation O=C(O)C1=CN2C(C3CCOCC3)=NN=C2C=C1 encodes its bicyclic structure, where the pyran ring (oxan-4-yl) connects to the triazole moiety .
Structural Analogues
Comparisons with related compounds reveal structural versatility. For instance, 3-phenyl-[1,2,] triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 936074-66-7) replaces the oxan-4-yl group with a phenyl ring, reducing molecular weight to 239.23 g/mol . The parent compound triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 933708-92-0) lacks substitutions, yielding a simpler framework (C₇H₅N₃O₂, MW 163.13) . These variations influence physicochemical properties and biological activity, as seen in kinase inhibition studies of triazolo-pyrazine derivatives .
Synthesis and Manufacturing
Industrial Production
Kishida Chemical Co., Ltd. manufactures the compound under the product code PK02151E-2, adhering to stringent safety protocols . Crysdot offers a 97% pure grade (CD11302113) at $591/g, reflecting the challenges in large-scale synthesis .
Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Density | 1.53 ± 0.1 g/cm³ | |
Predicted pKa | 0.13 ± 0.41 | |
Molecular Weight | 247.25 g/mol | |
Solubility | Not reported | - |
Melting Point | Undisclosed | - |
The low pKa suggests the carboxylic acid group is highly ionizable, enhancing water solubility under basic conditions. The density aligns with typical aromatic heterocycles, implying a compact crystalline structure .
Supplier | Purity | Packaging | Price | Updated |
---|---|---|---|---|
Crysdot | 97% | 1 g | $591 | 2021-12-16 |
Kishida Chemical | N/A | Bulk | Undisclosed | 2023-05-08 |
Primary applications include:
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Medicinal chemistry: Intermediate for kinase inhibitor development.
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Material science: Ligand for metal-organic frameworks (MOFs).
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